molecular formula C30H20N4S2 B14473267 2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole) CAS No. 65675-11-8

2,2'-Diazenediylbis(4,5-diphenyl-1,3-thiazole)

Cat. No.: B14473267
CAS No.: 65675-11-8
M. Wt: 500.6 g/mol
InChI Key: XJBYYTIJNQYWSH-UHFFFAOYSA-N
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Description

2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) is a complex organic compound featuring a diazene linkage between two 4,5-diphenyl-1,3-thiazole units Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

The synthesis of 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) typically involves the reaction of 4,5-diphenyl-1,3-thiazole with a diazene precursor under specific conditions. One common method includes the use of oxidative coupling reactions where the thiazole units are linked via a diazene bridge. Industrial production methods may involve large-scale oxidative coupling reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of individual thiazole units.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) exerts its effects involves interactions with various molecular targets. The thiazole rings can interact with biological macromolecules, potentially inhibiting or modifying their functions. The diazene linkage may also play a role in the compound’s reactivity and interactions with other molecules. Specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

2,2’-Diazenediylbis(4,5-diphenyl-1,3-thiazole) can be compared with other thiazole-based compounds:

    4,5-Diphenyl-1,3-thiazole: Lacks the diazene linkage, making it less reactive in certain contexts.

    2,4-Disubstituted thiazoles: These compounds have different substitution patterns, affecting their biological activities and reactivity.

    1,3,4-Thiadiazoles:

Properties

CAS No.

65675-11-8

Molecular Formula

C30H20N4S2

Molecular Weight

500.6 g/mol

IUPAC Name

bis(4,5-diphenyl-1,3-thiazol-2-yl)diazene

InChI

InChI=1S/C30H20N4S2/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23)35-29(31-25)33-34-30-32-26(22-15-7-2-8-16-22)28(36-30)24-19-11-4-12-20-24/h1-20H

InChI Key

XJBYYTIJNQYWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N=NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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